6-Bromo-4-hydroxy-8-methyl-2-propylquinoline
CAS No.: 1152999-50-2
Cat. No.: VC18412030
Molecular Formula: C13H14BrNO
Molecular Weight: 280.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1152999-50-2 |
|---|---|
| Molecular Formula | C13H14BrNO |
| Molecular Weight | 280.16 g/mol |
| IUPAC Name | 6-bromo-8-methyl-2-propyl-1H-quinolin-4-one |
| Standard InChI | InChI=1S/C13H14BrNO/c1-3-4-10-7-12(16)11-6-9(14)5-8(2)13(11)15-10/h5-7H,3-4H2,1-2H3,(H,15,16) |
| Standard InChI Key | FKSVHGVQWKRDBL-UHFFFAOYSA-N |
| Canonical SMILES | CCCC1=CC(=O)C2=C(N1)C(=CC(=C2)Br)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s IUPAC name, 6-bromo-8-methyl-2-propyl-1H-quinolin-4-one, reflects its substitution pattern on the quinoline backbone. Key structural elements include:
-
A bromine atom at position 6, enhancing electrophilic reactivity.
-
A hydroxyl group at position 4, enabling hydrogen bonding and acidity.
-
Methyl and propyl groups at positions 8 and 2, respectively, influencing lipophilicity.
The canonical SMILES representation encodes this topology. Computational models predict a planar quinoline ring system with substituents adopting equatorial orientations to minimize steric strain.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 280.16 g/mol | |
| CAS Registry Number | 1152999-50-2 | |
| XLogP3 (Predicted) | 3.59 | |
| Topological Polar Surface Area | 28.7 Ų |
Synthesis and Manufacturing
General Synthetic Strategies
Quinoline derivatives typically require multi-step syntheses involving condensation, cyclization, and halogenation . For 6-bromo-4-hydroxy-8-methyl-2-propylquinoline, a plausible route involves:
-
Skraup Synthesis: Cyclization of 4-bromo-2-nitroaniline with glycerol and sulfuric acid to form the quinoline core.
-
Friedel-Crafts Alkylation: Introduction of the propyl group at position 2 using propanol and Lewis acids.
-
Electrophilic Bromination: Selective bromination at position 6 using .
-
Hydroxylation: Oxidation of a methyl group at position 4 to a hydroxyl group via radical-mediated processes .
A supporting protocol from Huc et al. describes analogous quinoline functionalization using Sonogashira coupling and transfer hydrogenation . For instance, intermediate 7 in their work (methyl 6-bromo-4-hydroxy-8-nitro-quinoline-2-carboxylate) shares structural similarities, suggesting transferable synthetic techniques .
Purification and Characterization
Purification often employs column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization from ethanol/water mixtures . Characterization relies on:
-
NMR Spectroscopy: and NMR confirm substituent positions.
-
Mass Spectrometry: High-resolution MS validates the molecular ion at m/z 280.16.
-
X-ray Crystallography: While no crystal data exists for this compound, related quinoline derivatives exhibit monoclinic systems with π-π stacking .
Physicochemical Behavior
Solubility and Stability
The compound’s solubility profile remains partially characterized. Predicted values suggest:
-
Water Solubility: Low (<1 mg/mL at 25°C) due to high lipophilicity (LogP ≈ 3.59) .
-
Organic Solvents: Soluble in DMSO, DMF, and dichloromethane .
Stability studies indicate susceptibility to photodegradation under UV light, necessitating storage in amber vials at -20°C . The hydroxyl group at position 4 may undergo oxidation to a ketone under basic conditions.
Spectroscopic Properties
-
UV-Vis: A near 310 nm (π→π* transitions of the quinoline ring) .
-
IR Spectroscopy: Peaks at 3200 cm (O-H stretch) and 1650 cm (C=O stretch).
Challenges and Future Directions
Synthetic Optimization
Current routes suffer from low yields (<40%) during cyclization steps . Future work could explore:
-
Microwave-Assisted Synthesis: Reducing reaction times from hours to minutes.
-
Flow Chemistry: Improving heat transfer in exothermic bromination steps.
Biological Screening
Priority areas include:
-
In Vitro Cytotoxicity: Against cancer cell lines (e.g., HeLa, MCF-7).
-
Pharmacokinetic Studies: Assessing oral bioavailability and metabolic stability.
Computational Modeling
Molecular dynamics simulations could predict binding affinities for target proteins, guiding structure-activity relationship (SAR) studies.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume